molecular formula C23H30N2O4 B3026189 Speciogynine CAS No. 4697-67-0

Speciogynine

Cat. No.: B3026189
CAS No.: 4697-67-0
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-CYSPOEIOSA-N
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Description

Speciogynine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is one of several diastereomers of mitragynine, which is the primary active alkaloid in kratom. This compound is known for its unique pharmacological properties and has been the subject of various scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Speciogynine is a weak opioid receptor antagonist, meaning it is partially responsible for kratom’s analgesic properties . It is also found to portray a high affinity toward 5-HT 1A Rs and 5-HT 2B Rs .

Safety and Hazards

Like most things, speciogynine is probably safe when used responsibly. Since people don’t take this compound by itself, using this compound safely comes down to taking kratom safely .

Future Directions

There is a need for more research into the pharmacological properties of speciogynine, as it is a minor constituent of kratom and information about it is scarce . The potential of this compound as a substitution for opioids is being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of speciogynine typically involves the use of commercially available starting materials. One common synthetic route includes the use of an organocatalytic anti-selective Michael reaction followed by bioinspired transformations. This method allows for the asymmetric total synthesis of this compound within 12 steps, achieving a total yield of over 11% .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from the leaves of Mitragyna speciosa. Techniques such as solvent extraction, rapid solvent extraction, and ultrasound-assisted extraction are commonly employed to isolate this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Speciogynine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Comparison with Similar Compounds

Similar Compounds

Speciogynine is closely related to other indole alkaloids found in Mitragyna speciosa, including:

Uniqueness

What sets this compound apart from its similar compounds is its distinct stereochemical configuration, which leads to different bioactivity and receptor binding profiles. This uniqueness makes this compound a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-CYSPOEIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318037
Record name Speciogynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4697-67-0
Record name Speciogynine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4697-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Speciogynine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Speciogynine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPECIOGYNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB185OF16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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